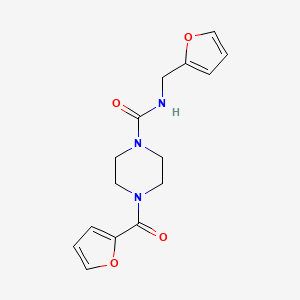
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide
描述
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide, also known as FFA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. FFA-1 is a potent agonist of the free fatty acid receptor 1 (FFA1), which is a G-protein coupled receptor that is primarily expressed in pancreatic islet cells and adipose tissue. The activation of FFA1 has been shown to regulate insulin secretion and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.
作用机制
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide is a G-protein coupled receptor that is primarily expressed in pancreatic islet cells and adipose tissue. The activation of FFA1 by 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists such as 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide leads to the activation of downstream signaling pathways that regulate insulin secretion, glucose homeostasis, and lipid metabolism. 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists have been shown to activate the Gαq/11 and Gαi/o signaling pathways, leading to the activation of protein kinase C (PKC) and the inhibition of adenylyl cyclase (AC), respectively.
Biochemical and physiological effects:
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists have been shown to have a number of biochemical and physiological effects. In vitro and in vivo studies have shown that 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists can improve glucose homeostasis, increase insulin secretion, and reduce inflammation and lipid accumulation in adipose tissue. 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists have also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists in lab experiments is their specificity for 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide. This allows researchers to selectively target 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide without affecting other receptors or signaling pathways. However, one limitation of using 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists is their potential for off-target effects, which can complicate data interpretation and lead to false positives or negatives.
未来方向
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists have shown great promise as potential therapeutics for metabolic disorders and neurodegenerative diseases. Future research in this area could focus on the development of more potent and selective 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists, as well as the elucidation of the downstream signaling pathways that mediate the effects of 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide activation. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists in humans.
科学研究应用
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes, obesity, and dyslipidemia. In vitro and in vivo studies have shown that 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists can improve glucose homeostasis, increase insulin secretion, and reduce inflammation and lipid accumulation in adipose tissue. 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists have also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(furan-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-14(13-4-2-10-22-13)17-5-7-18(8-6-17)15(20)16-11-12-3-1-9-21-12/h1-4,9-10H,5-8,11H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBCZMNLAYPPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{4-[(cyclopropylcarbonyl)amino]phenyl}benzamide](/img/structure/B4834521.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4834540.png)
![3-(2-furyl)-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834553.png)
![2-({4-methyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4834557.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4834565.png)
![5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4834569.png)
![N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4834573.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-cyclopropyl-N-(2,5-dimethylphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4834578.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4834585.png)
![3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4834590.png)
![methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4-[(5-{[(phenylsulfonyl)amino]methyl}-2-furyl)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4834605.png)
![ethyl 2-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-5-benzyl-3-thiophenecarboxylate](/img/structure/B4834606.png)